3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine
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Overview
Description
3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine is a compound that features a piperidine ring substituted with an ethyl-imidazole moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine typically involves the reaction of 1-ethyl-1H-imidazole with piperidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by nucleophilic substitution with a piperidine derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality. Catalysts and optimized reaction conditions are used to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition studies. The piperidine ring can interact with various receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(1H-Imidazol-1-yl)piperidine: Similar structure but lacks the ethyl group on the imidazole ring.
3-Ethyl-1-vinyl-1H-imidazol-3-ium Bromide: Contains a vinyl group instead of a piperidine ring.
Uniqueness
3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine is unique due to the presence of both the ethyl-imidazole and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields .
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(1-ethylimidazol-2-yl)oxypiperidine |
InChI |
InChI=1S/C10H17N3O/c1-2-13-7-6-12-10(13)14-9-4-3-5-11-8-9/h6-7,9,11H,2-5,8H2,1H3 |
InChI Key |
YOKJSIRCXHCQQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1OC2CCCNC2 |
Origin of Product |
United States |
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